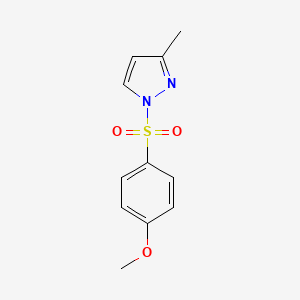

1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole

Description

1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole is a pyrazole derivative characterized by a sulfonyl group substituted with a 4-methoxyphenyl moiety at the N1 position and a methyl group at the C3 position of the pyrazole ring. Pyrazole-based compounds are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The sulfonyl group enhances molecular stability and facilitates interactions with biological targets, while the 4-methoxyphenyl substituent contributes to electronic modulation and solubility. Synthetic routes for this compound often involve Ullmann-type coupling or sulfonylation reactions, as evidenced by protocols using CuI and DMEDA catalysts .

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-9-7-8-13(12-9)17(14,15)11-5-3-10(16-2)4-6-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCHDIIAHCMGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-methylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-hydroxyphenylsulfonyl-3-methylpyrazole or 4-formylphenylsulfonyl-3-methylpyrazole.

Reduction: Formation of 1-(4-Methoxyphenyl)thio-3-methylpyrazole.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole is a chemical compound belonging to the sulfonyl pyrazoles class, featuring a methoxyphenyl group attached to a sulfonyl group connected to a methylpyrazole ring. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions. It is also studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Ongoing research explores its potential as a therapeutic agent for various diseases and in developing new materials, pharmaceuticals, and agrochemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions. This leads to the formation of 4-hydroxyphenylsulfonyl-3-methylpyrazole or 4-formylphenylsulfonyl-3-methylpyrazole.

- Reduction Commonly used reagents like lithium aluminum hydride or sodium borohydride can reduce the sulfonyl group to a sulfide or thiol group under specific conditions, forming 1-(4-Methoxyphenyl)thio-3-methylpyrazole.

- Substitution Nucleophiles like amines or thiols can be used with a base to substitute the methoxy group, forming various substituted derivatives depending on the nucleophile used.

The biological activity of this compound is attributed to its interaction with molecular targets:

- The sulfonyl group can strongly interact with proteins and enzymes, potentially inhibiting their activity.

- The methoxy group enhances lipophilicity, which facilitates penetration into biological membranes.

- The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to pharmacological effects. Studies suggest that pyrazole derivatives exhibit anti-inflammatory properties, with some showing efficacy comparable to standard anti-inflammatory drugs . The compound has also demonstrated antimicrobial effects against various microorganisms, with pyrazoles bearing sulfonamide moieties exhibiting enhanced antimicrobial properties due to synergistic effects. Pyrazoles may also protect against oxidative stress by scavenging free radicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Sulfonyl Group Variations

- This contrasts with the electron-donating methoxy group in the target compound, which may improve solubility but reduce binding affinity in certain contexts .

- 1-(4-Methylphenyl)sulfonyl-5-phenyl-4,5-dihydro-1H-pyrazole : The 4-methylphenyl group introduces steric bulk and hydrophobicity, which may reduce solubility compared to the 4-methoxyphenyl analog. The dihydropyrazole ring in this compound also introduces conformational flexibility absent in the fully aromatic pyrazole core of the target molecule .

Pyrazole Substitutions

- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole : The trifluoromethyl group at C3 increases metabolic stability and lipophilicity compared to the methyl group in the target compound. The trimethoxyphenyl group at C5 further enhances π-π stacking interactions, which may improve anticancer activity .

- This contrasts with the methoxy group’s electron-donating nature .

Key Trends and Structure-Activity Relationships (SAR)

Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility but may reduce binding affinity compared to halogens. For instance, replacing bromine with methoxy in chalcones increased IC50 values from 4.70 μM to 70.79 μM .

Sulfonyl vs.

Hybrid Structures : Combining pyrazole with triazole (e.g., ) or β-carboline () moieties enhances cytotoxicity, suggesting that the target compound’s activity could be amplified through similar hybridization.

Biological Activity

1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole is a sulfonyl pyrazole compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxyphenyl group attached to a sulfonyl group, which is further connected to a methylpyrazole ring. This unique configuration is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Sulfonyl Group : The sulfonyl moiety can form strong interactions with proteins and enzymes, potentially inhibiting their activity.

- Methoxy Group : This group enhances lipophilicity, facilitating membrane penetration and possibly increasing bioavailability.

- Pyrazole Ring : The pyrazole structure interacts with diverse receptors and enzymes, modulating their activity and contributing to the compound's pharmacological effects .

Pharmacological Activities

Research has indicated several key biological activities associated with this compound:

- Anti-inflammatory Activity : Studies suggest that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in reducing inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Antimicrobial Activity : The compound has demonstrated notable antimicrobial effects against various microorganisms. Research indicates that pyrazoles bearing sulfonamide moieties exhibit enhanced antimicrobial properties due to synergistic effects between the pyrazole and sulfonamide structures .

- Antioxidant Activity : Some studies have evaluated the antioxidant potential of pyrazoles, suggesting that they may protect against oxidative stress by scavenging free radicals .

Table 1: Summary of Biological Activities

Notable Research Findings

- Anti-inflammatory Efficacy : A study comparing various pyrazole derivatives found that those similar to this compound exhibited IC50 values comparable to established anti-inflammatory drugs, highlighting their therapeutic potential in treating inflammatory conditions .

- Antimicrobial Properties : In vitro studies revealed that the compound showed significant antimicrobial activity against a range of pathogens, suggesting its potential as a broad-spectrum antimicrobial agent .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with target proteins, indicating favorable binding affinities that correlate with observed biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)sulfonyl-3-methylpyrazole, and how can reaction conditions be optimized for improved yields?

- Synthetic Routes :

- Cyclocondensation : Reacting 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with hydrazine derivatives (e.g., phenyl hydrazine) in ethanol/acetic acid under reflux yields pyrazole cores. Optimization includes adjusting molar ratios and reflux duration (e.g., 7 hours for 45% yield) .

- Click Chemistry : Copper-catalyzed [3+2] cycloaddition between azides and alkynes (e.g., using CuSO₄ and sodium ascorbate at 50°C for 16 hours) achieves triazole-pyrazole hybrids with methoxyphenyl groups, yielding ~60–61% .

- Optimization Strategies :

- Catalyst Selection : Ionic liquids or copper(II) bis(trifluoromethanesulfonate) enhance reaction efficiency .

- Purification : Column chromatography (silica gel) and recrystallization (ethanol) improve purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound's structure?

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, sulfonyl, methyl groups).

- HPLC : Ensures purity (>95%) by quantifying residual reactants .

- Crystallography :

- Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks (O-H⋯N interactions) .

- Key parameters: R factor < 0.05, data-to-parameter ratio > 14:1 .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl and sulfonyl groups influence the compound's reactivity in nucleophilic/electrophilic reactions?

- Electronic Effects :

- 4-Methoxyphenyl : Electron-donating methoxy group activates the aromatic ring for electrophilic substitution (e.g., nitration, halogenation) .

- Sulfonyl Group : Electron-withdrawing nature enhances susceptibility to nucleophilic attack (e.g., hydrolysis or substitution at the sulfonyl moiety) .

- Reactivity Modulation :

- Adjust solvent polarity (e.g., DMF for nucleophilic reactions) or temperature (e.g., 130°C for Ullmann-type couplings) .

Q. What strategies address discrepancies in reported biological activities of similar pyrazole derivatives?

- Approaches :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing sulfonyl with carbonyl alters enzyme inhibition potency) .

- QSAR Modeling : Use computational tools to correlate logP, polar surface area, and IC₅₀ values .

- Case Study : Pyrazole derivatives with fluorophenyl substituents show 10-fold higher anti-inflammatory activity than methoxyphenyl analogs due to enhanced hydrophobic interactions .

Q. What are the mechanistic insights into the compound's interactions with biological targets like enzymes?

- Mechanisms :

- Enzyme Inhibition : Sulfonamide derivatives act as transition-state analogs for carbonic anhydrase, with Ki values in the nanomolar range .

- Receptor Binding : Pyrazole cores interact with ATP-binding pockets in kinases (e.g., JAK2) via hydrogen bonding with backbone amides .

- Experimental Validation :

- Docking simulations (AutoDock Vina) and mutagenesis studies validate binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.